molecular formula C14H10ClFO3 B6381894 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1262002-97-0

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6381894
CAS RN: 1262002-97-0
M. Wt: 280.68 g/mol
InChI Key: WARMWROHEVPBAK-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% (2-CFP-95) is an organic compound belonging to the class of phenols. It is an aromatic compound with a molecular formula of C11H9ClF2O3 and a molecular weight of 266.6 g/mol. It is a white crystalline solid, soluble in most organic solvents, and is used in various scientific applications.

Mechanism of Action

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% acts as a catalyst in the reaction of organic compounds, allowing them to react at a faster rate. It also acts as an inhibitor of certain enzymes, blocking their action and thus preventing the formation of certain compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an antimicrobial agent. It also has been found to act as an antioxidant and to reduce inflammation.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and its solubility in most organic solvents makes it easy to work with. Additionally, its inhibitory effects on certain enzymes can be used to study their function and regulation. However, it is important to note that 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% is not always specific in its inhibition of enzymes, and can affect the activity of other enzymes as well.

Future Directions

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has potential for use in the development of new drugs and therapies. Its inhibitory effects on certain enzymes could be used to develop drugs that target specific enzymes and pathways. Additionally, its antioxidant and anti-inflammatory properties could be explored for potential therapeutic applications. Further research is needed to understand the full potential of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% and to develop new applications for it.

Synthesis Methods

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized by a two-step process starting from 2-chloro-5-methoxycarbonylphenol. In the first step, 2-chloro-5-methoxycarbonylphenol is reacted with 2-fluoro-4-methoxybenzoyl chloride to yield 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%. The reaction is carried out in an inert atmosphere and the product is purified by recrystallization.

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% is used in various scientific applications, such as in the synthesis of organic compounds, in the study of enzyme kinetics, and in the study of biochemical pathways. It is also used as a reagent in the synthesis of biologically active compounds such as antibiotics and anti-cancer drugs.

properties

IUPAC Name

methyl 4-(4-chloro-3-hydroxyphenyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)9-2-4-10(12(16)6-9)8-3-5-11(15)13(17)7-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARMWROHEVPBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686117
Record name Methyl 4'-chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol

CAS RN

1262002-97-0
Record name Methyl 4'-chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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